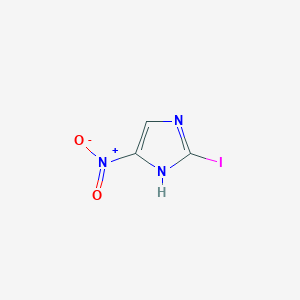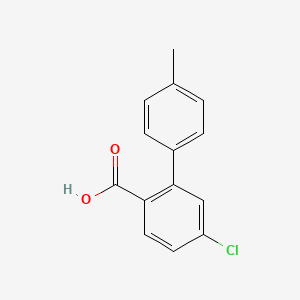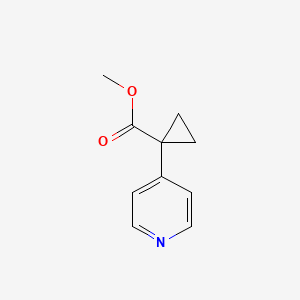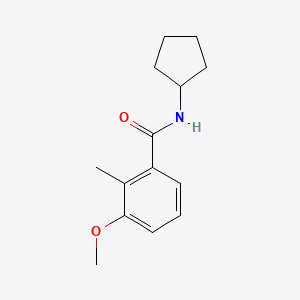![molecular formula C13H10F3NO B3059917 Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- CAS No. 142991-72-8](/img/structure/B3059917.png)
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-
Descripción general
Descripción
Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety . Trifluoromethylpyridine (TFMP) and its derivatives are also used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Chemical Reactions Analysis
Pyrazole derivatives have diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Physical And Chemical Properties Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with an indole nucleus, which is structurally similar to the pyrrole ring in the given compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives, which share some structural similarities with this compound, are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with biological targets that leads to various changes in cellular function.
Biochemical Pathways
Given the broad range of biological activities exhibited by structurally similar indole derivatives , it can be inferred that this compound may potentially affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
The wide range of biological activities exhibited by structurally similar indole derivatives suggests that this compound could potentially have diverse effects at the molecular and cellular levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer research. Additionally, MPTP has been found to be a potent inhibitor of monoamine oxidase B, which makes it a potential candidate for research on Parkinson's disease. However, one limitation is that the mechanism of action of MPTP is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl-. One direction is to further investigate its anti-inflammatory and anti-tumor properties and explore its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for Parkinson's disease by further exploring its inhibition of monoamine oxidase B. Additionally, further research is needed to fully understand the mechanism of action of MPTP and its potential applications in scientific research.
Conclusion
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- is a chemical compound with potential applications in scientific research. It is synthesized using a specific method and has been found to have anti-inflammatory and anti-tumor properties, as well as the ability to inhibit the activity of monoamine oxidase B. While there are limitations to using MPTP in lab experiments, there are several future directions for research on this compound, including exploring its potential as a cancer treatment and investigating its potential as a treatment for Parkinson's disease.
Aplicaciones Científicas De Investigación
Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- has potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer research. Additionally, MPTP has been found to be a potent inhibitor of the enzyme monoamine oxidase B, which is involved in the metabolism of dopamine. This makes it a potential candidate for research on Parkinson's disease.
Propiedades
IUPAC Name |
[5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-8-7-10(13(14,15)16)11(17-8)12(18)9-5-3-2-4-6-9/h2-7,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDXGJMHXWLGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)C2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363274 | |
| Record name | Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142991-72-8 | |
| Record name | Methanone, [5-methyl-3-(trifluoromethyl)-1H-pyrrol-2-yl]phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B3059834.png)
![(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B3059836.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-ethyl-N-methylbenzenesulfonamide](/img/structure/B3059839.png)
![4-{[2-(methylthio)-4-oxoquinazolin-3(4H)-yl]methyl}benzoic acid](/img/structure/B3059840.png)



![5-methyl-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3059848.png)
![1-[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B3059850.png)




![Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate](/img/structure/B3059857.png)